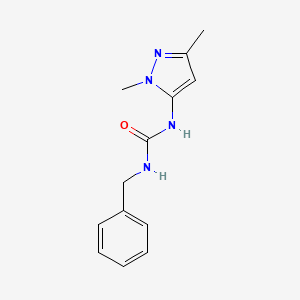

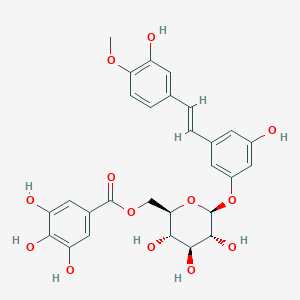

1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Cholesterol Lowering and ACAT Inhibition

A study by Tanaka et al. (1998) explored a series of derivatives including 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea for their ability to inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT). This inhibition is significant for lowering plasma cholesterol levels, a crucial factor in managing cardiovascular diseases. The compound exhibited potent in vitro ACAT inhibitory activity and showed hypocholesterolemic effects in animal models, making it a potential candidate for cholesterol management drugs (Tanaka et al., 1998).

Anticancer Properties

Nakao et al. (2014) synthesized a series of derivatives including the subject compound as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3). This research aimed at developing novel anti-prostate cancer drugs. The compound showed potent inhibitory effects on PCA-1/ALKBH3 in vitro and in vivo, signifying its potential as an anti-cancer agent (Nakao et al., 2014).

Multicomponent Reaction Catalysis

Brahmachari & Banerjee (2014) utilized urea, including the subject compound, as an organo-catalyst in a multicomponent reaction to synthesize various pharmacologically relevant compounds. This study highlights the compound's utility in facilitating efficient, eco-friendly synthetic processes for pharmaceutical applications (Brahmachari & Banerjee, 2014).

Synthesis of Metallomacrocyclic Complexes

Guerrero et al. (2008) involved the synthesis and characterization of palladium(II) complexes using derivatives including the subject compound. These complexes have potential applications in catalysis and materials science, showcasing the versatility of 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea in inorganic chemistry (Guerrero et al., 2008).

Antimicrobial Activity

Demirci (2016) synthesized compounds derived from antipyrine, including derivatives of the subject compound, and evaluated their antimicrobial activity. This research is important for developing new antimicrobial agents in the fight against drug-resistant pathogens (Demirci, 2016).

Synthesis of Heterocyclic Compounds

Ohkanda et al. (1993) explored the synthesis of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone derivatives using N-(benzyloxy)urea, related to the subject compound. These derivatives are useful for forming metal complexes and have potential applications in medicinal chemistry (Ohkanda et al., 1993).

Histone Deacetylase Inhibition

Schnekenburger et al. (2017) studied derivatives of the subject compound for their inhibitory activity against histone deacetylase class III, indicating potential in cancer therapy. The compound's influence on histone acetylation levels points to its role in epigenetic regulation (Schnekenburger et al., 2017).

Eco-Friendly Synthesis of Pyran Derivatives

Azizi et al. (2013) used urea-based catalysts, including the subject compound, for the synthesis of functionalized pyran derivatives. This approach emphasizes the role of such compounds in promoting greener chemical synthesis (Azizi et al., 2013).

Metallosupramolecular Chemistry

Hartshorn & Steel (1997) reported the self-assembly of a metallosupramolecular cage using pyrazolic hybrid ligands, including derivatives of the subject compound. This study contributes to the field of supramolecular chemistry and the design of complex molecular architectures (Hartshorn & Steel, 1997).

Anticancer and Antimicrobial Activity

Khan et al. (2014) synthesized pyrazoline and pyrimidine derivatives from a compound structurally related to the subject compound, demonstrating significant antibacterial activity. Such studies are vital in the ongoing search for new therapeutic agents (Khan et al., 2014).

作用機序

While the specific mechanism of action for 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea is not mentioned in the literature, some pyrazole derivatives have shown antiproliferative activity and effects on mTORC1 and autophagy . They reduced mTORC1 activity and increased autophagy at the basal level. In addition, they disrupted autophagic flux by interfering with mTORC1 reactivation and clearance of LC3-II under starvation/refeed conditions .

特性

IUPAC Name |

1-benzyl-3-(2,5-dimethylpyrazol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10-8-12(17(2)16-10)15-13(18)14-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEHPFSZACLALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2897569.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)

![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)

![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2897575.png)

![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2897578.png)

![tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2897580.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2897581.png)

![2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2897582.png)

![Ethyl 4-phenyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2897587.png)